4-Hydrazinobenzenesulfonic acid
CAS No.: 98-71-5
Cat. No.: VC20834875
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98-71-5 |
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Molecular Formula | C6H8N2O3S |
Molecular Weight | 188.21 g/mol |
IUPAC Name | 4-hydrazinylbenzenesulfonic acid |
Standard InChI | InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) |
Standard InChI Key | IOMZCWUHFGMSEJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NN)S(=O)(=O)O |
Canonical SMILES | C1=CC(=CC=C1NN)S(=O)(=O)O |
Melting Point | 286.0 °C |
Introduction
Chemical Structure and Basic Information
4-Hydrazinobenzenesulfonic acid belongs to the class of aryl sulfonic acids with an additional hydrazino functional group. Its structure consists of a benzene ring substituted with a hydrazino group (-NH-NH₂) at the para position relative to a sulfonic acid group (-SO₃H).
Identification and Nomenclature
The compound is known by several synonyms in scientific and industrial contexts:
Parameter | Information |
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CAS Number | 98-71-5 |
Molecular Formula | C₆H₈N₂O₃S (anhydrous), C₆H₈N₂O₃S·xH₂O (hydrate) |
IUPAC Name | 4-Hydrazinobenzenesulfonic acid |
Common Synonyms | 4-Hydrazinylbenzenesulfonic acid, Phenylhydrazine-4-sulfonic acid, p-sulfophenylhydrazine, 4-Sulphophenylhydrazine |
MDL Number | MFCD00025097 |
Beilstein Reference | 514779 |
EINECS | 202-694-2 |
Merck Index | 14,4773 |
Table 1: Identification parameters of 4-Hydrazinobenzenesulfonic acid
Physical and Chemical Properties
4-Hydrazinobenzenesulfonic acid displays characteristic physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
The compound typically appears as a white to light yellow crystalline powder in its pure form. Its physical properties have been both experimentally determined and estimated through computational methods.
Property | Value | Notes |
---|---|---|
Molecular Weight | 188.20 g/mol | Anhydrous form |
Physical Appearance | White to light yellow crystalline powder | |
Melting Point | 285-286°C | With decomposition |
Boiling Point | 500°C | Estimated value |
Density | 1.366 g/cm³ | Estimated value |
Refractive Index | 1.6490 | Estimated value |
Solubility | Slightly soluble in water and DMSO | |
pKa | -0.66±0.50 | Predicted value |
Color | Off-white to pale beige |
Table 2: Physical properties of 4-Hydrazinobenzenesulfonic acid
Chemical Properties
The chemical behavior of 4-Hydrazinobenzenesulfonic acid is primarily determined by its functional groups: the hydrazino group and the sulfonic acid group.
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The compound functions as a weak acid due to its sulfonic acid group.
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It exhibits reducing properties attributed to the hydrazino group, which can donate electrons in redox reactions.
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It can be easily oxidized to form azobenzene and other derivatives, making it useful in coupling reactions.
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The compound is hygroscopic, readily absorbing moisture from the environment.
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It requires storage under inert atmosphere conditions to prevent oxidation .
Synthesis Methods
The industrial preparation of 4-Hydrazinobenzenesulfonic acid typically involves a controlled reaction sequence that must be carefully managed to ensure product purity and yield.
Conventional Synthesis Route
The standard synthesis method involves the reaction between hydrazine hydrate and 4-nitrobenzenesulfonic acid:
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The process begins with 4-nitrobenzenesulfonic acid as the starting material.
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This compound undergoes a reduction reaction with hydrazine hydrate.
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The reaction requires catalytic conditions and controlled temperature and pressure parameters.
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Following the reaction, the crude product undergoes purification through recrystallization techniques.
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This yields the final product as either the anhydrous form or the hydrate, depending on the purification conditions .
Applications
4-Hydrazinobenzenesulfonic acid has found extensive use across multiple industries due to its functional versatility. Its applications span from traditional dye manufacturing to cutting-edge materials science.
Dye Industry Applications
In the dye industry, the compound serves several important functions:
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It acts as a crucial intermediate in the synthesis of acid dyes, particularly those used in textile applications.
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The compound functions as an effective coupling agent in the production of azo dyes.
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Its ability to form colored complexes makes it valuable in the development of specialized pigments .
Pharmaceutical Industry Applications
Within pharmaceutical manufacturing, the compound serves as:
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A reagent in the synthesis of various pharmaceutical compounds, including antitubercular agents.
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A precursor in the development of anticancer drugs.
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An intermediate in the synthesis of inhibitors of coxsackievirus B3 replication .
Materials Science Applications
Recent research has demonstrated valuable applications in advanced materials:
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The compound can simultaneously reduce and functionalize graphene oxide.
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This creates functionalized reduced graphene oxide (HBS-rGO) suitable for polymer nanocomposites.
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The process helps overcome the hydrophobic nature of graphene, making it compatible with environmentally friendly water-based coatings.
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The sulfonic acid group attached to the graphene surface improves its dispersibility in aqueous media .
Analytical Chemistry Applications
In analytical contexts, the compound serves specialized functions:
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The hemihydrate form is employed in analytical experiments to determine trace components in complex mixtures.
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Its reducing properties make it useful in certain spectroscopic and colorimetric assays .
Other Industrial Applications
Additional industrial applications include:
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Organic synthesis for agrochemical development
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Production of photographic materials
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Development of heat stabilizers
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Synthesis of polymerization catalysts
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Production of flame-retardants
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Manufacturing of blowing agents for plastics
Recent Research Developments
Contemporary research has expanded the potential applications of 4-Hydrazinobenzenesulfonic acid, particularly in the field of nanomaterials and composite development.
Graphene Oxide Modification
A significant research area involves the use of the compound for modifying graphene-based materials:
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Studies published in scientific journals such as Nanomaterials have demonstrated that 4-Hydrazinobenzenesulfonic acid can simultaneously reduce and functionalize graphene oxide.
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The process creates a modified form of reduced graphene oxide that retains the excellent properties of graphene while gaining improved dispersibility in water.
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This modification helps overcome a key limitation of graphene for applications in environmentally friendly water-based coatings and composites.
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The reaction mechanism involves:
Analytical Characterization of Modified Graphene
Research has employed multiple analytical techniques to confirm successful modification:
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Scanning Electron Microscopy (SEM) analysis revealed morphological changes after treatment with the compound.
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X-ray diffraction measurements confirmed structural changes consistent with reduction.
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Raman spectroscopy showed a reduced intensity ratio (ID/IG) of 0.29 for the modified graphene, indicating successful restoration of the graphitic network.
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FTIR spectroscopy confirmed the presence of sulfonic groups through characteristic peaks at 1187 cm⁻¹ (S=O), 1130 cm⁻¹ (S–O), and 1042 cm⁻¹ (S-phenyl).
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XPS spectroscopy demonstrated a significant decrease in oxygen content from 17.19% in graphene oxide to 7.23% in the modified material (excluding oxygen in the –SO₃H group) .
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